1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
The compound is a urea derivative, with a tetrazole and a thiophene ring attached to the nitrogen atoms of the urea group. The tetrazole ring is further substituted with a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group, a tetrazole ring, a thiophene ring, and a 4-chlorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the urea group and the 4-chlorophenyl group, as well as the electron-donating effects of the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the urea, tetrazole, thiophene, and 4-chlorophenyl groups would likely contribute to its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Structural Analysis
Urea derivatives, including those with specific functional groups and substitutions, have been synthesized and analyzed for their structural properties. For example, novel urea derivatives exhibit promising antitumor activities, showcasing the importance of these compounds in medicinal chemistry and drug design (Ling et al., 2008). Additionally, studies on the conformational adjustments of urea and thiourea-based assemblies reveal insights into their potential applications in materials science and pharmaceuticals (Phukan & Baruah, 2016).
Biological Activities and Applications
Urea derivatives have been explored for their cytokinin-like activity and their ability to enhance adventitious root formation, indicating their utility in agriculture and plant biology (Ricci & Bertoletti, 2009). Moreover, the synthesis and evaluation of urea derivatives as anticancer agents highlight their significance in developing new therapeutic agents (Feng et al., 2020).
Potential as Inhibitors and Antimicrobial Agents
The role of urea derivatives as corrosion inhibitors and their antimicrobial activities further demonstrate their multifaceted applications in industrial chemistry and microbiology (Bahrami & Hosseini, 2012); (Sujatha et al., 2019).
Future Directions
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c15-10-3-5-11(6-4-10)21-13(18-19-20-21)9-17-14(22)16-8-12-2-1-7-23-12/h1-7H,8-9H2,(H2,16,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRWWWTUNVSKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea |
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